molecular formula C10H20O6 B11750510 (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal

Cat. No.: B11750510
M. Wt: 236.26 g/mol
InChI Key: DSAKBVMOWYDGMT-JNSGDMPLSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is a complex organic compound characterized by its multiple hydroxyl groups and a unique heptanal structure. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal typically involves multi-step organic synthesis techniques. One common approach is the aldol condensation reaction, followed by selective reduction and protection-deprotection steps to introduce the hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze specific reactions, ensuring high yield and stereoselectivity. Alternatively, chemical synthesis routes are optimized for large-scale production, focusing on cost-effectiveness and efficiency. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in organic reactions.

Biology

The compound’s hydroxyl groups allow it to participate in hydrogen bonding, making it useful in studying protein-ligand interactions and enzyme mechanisms. It can also serve as a model compound for understanding carbohydrate metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its structural similarity to certain natural products makes it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the trimethyl groups.

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-methylhexanal: Contains fewer methyl groups, affecting its chemical properties and reactivity.

Uniqueness

The presence of multiple hydroxyl groups and trimethyl substitutions in (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal makes it unique in terms of its chemical reactivity and potential applications. Its complex stereochemistry also distinguishes it from other similar compounds, providing unique opportunities for research and development.

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal

InChI

InChI=1S/C10H20O6/c1-6(12)7(13)9(3,15)10(4,16)8(2,14)5-11/h5-7,12-16H,1-4H3/t6?,7-,8+,9-,10-/m1/s1

InChI Key

DSAKBVMOWYDGMT-JNSGDMPLSA-N

Isomeric SMILES

CC([C@H]([C@](C)([C@@](C)([C@](C)(C=O)O)O)O)O)O

Canonical SMILES

CC(C(C(C)(C(C)(C(C)(C=O)O)O)O)O)O

Origin of Product

United States

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